molecular formula C11H11NO B8666927 2-(1-Methyl-1H-pyrrol-2-yl)phenol

2-(1-Methyl-1H-pyrrol-2-yl)phenol

Cat. No.: B8666927
M. Wt: 173.21 g/mol
InChI Key: XXTGMCVSILHEHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methyl-1H-pyrrol-2-yl)phenol is an organic compound that features a phenol group attached to a pyrrole ring. The presence of both phenolic and pyrrolic functionalities makes this compound interesting for various chemical and biological applications. The phenol group is known for its antioxidant properties, while the pyrrole ring is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)phenol can be achieved through several methods. One common approach involves the condensation of 1-methylpyrrole with a phenolic compound under acidic conditions. Another method includes the use of Suzuki–Miyaura coupling, where a boronic acid derivative of pyrrole is coupled with a halogenated phenol in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methyl-1H-pyrrol-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrrole ring can be reduced under specific conditions.

    Substitution: Both the phenol and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the pyrrole ring.

    Substitution: Various substituted phenolic and pyrrolic compounds.

Scientific Research Applications

2-(1-Methyl-1H-pyrrol-2-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrrol-2-yl)phenol involves its interaction with various molecular targets. The phenol group can donate hydrogen atoms, acting as an antioxidant, while the pyrrole ring can interact with biological macromolecules, influencing their function. The compound may also modulate specific signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

    Pyrrolidine: A saturated analog of pyrrole, commonly used in medicinal chemistry.

    Phenol: A simpler analog without the pyrrole ring, known for its antiseptic properties.

    Pyrrole: The parent compound, lacking the phenolic group.

Uniqueness: 2-(1-Methyl-1H-pyrrol-2-yl)phenol is unique due to the combination of phenolic and pyrrolic functionalities, which confer both antioxidant and potential therapeutic properties. This dual functionality makes it a versatile compound for various applications .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2-(1-methylpyrrol-2-yl)phenol

InChI

InChI=1S/C11H11NO/c1-12-8-4-6-10(12)9-5-2-3-7-11(9)13/h2-8,13H,1H3

InChI Key

XXTGMCVSILHEHG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2=CC=CC=C2O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole (5.0 g, 24 mmol), tetrakis(triphenylphosphine)palladium (0) (1.4 g, 1.2 mmol), 2-bromophenol (4.2 g, 24 mmol), and potassium carbonate (24 mL of 2.0 M, 48 mmol) were combined in 1,2-dichloroethane (291 mL). The mixture was heated at 80° C. for 16 h. The mixture was cooled to 25° C. before it was partitioned between ethyl acetate and water. The layers were separated and the organic layer was washed with brine, dried over Na2SO4, and concentrated. Column chromatography (0-100% ethyl acetate/hexanes) on the residue gave 2-(1-methylpyrrol-2-yl)phenol (1.4 g, 34%). ESI-MS m/z calc. 173.2. found 174.2 (M+1)+; Retention time: 1.76 minutes (3 min run).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Three
Quantity
291 mL
Type
solvent
Reaction Step Four
Quantity
1.4 g
Type
catalyst
Reaction Step Five

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